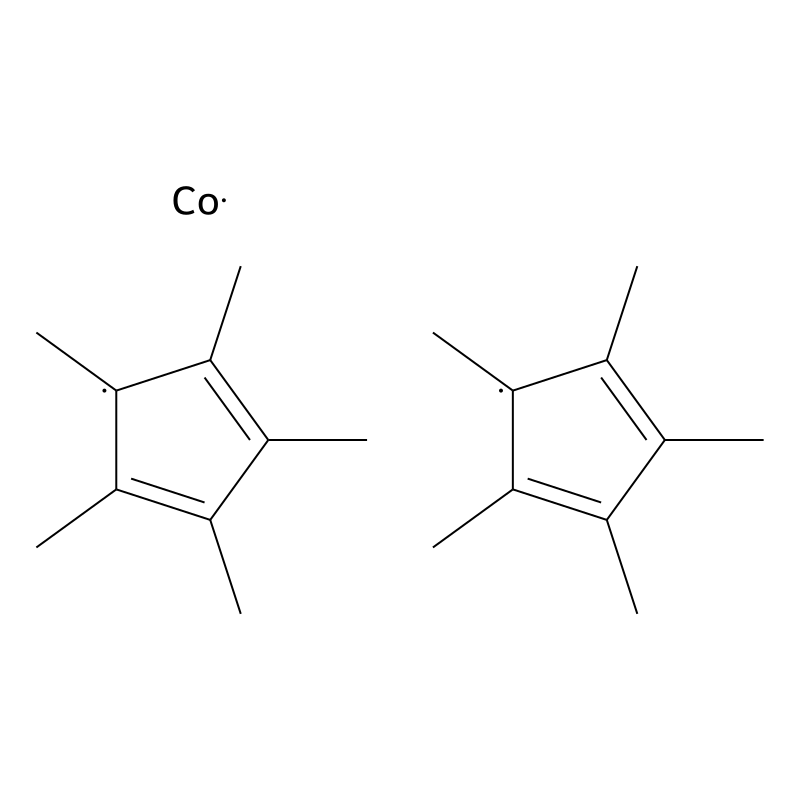

Bis(pentamethylcyclopentadienyl)cobalt(II)

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Properties

CoCp*2 can be synthesized through various methods, including the reaction of cobalt(II) chloride with potassium pentamethylcyclopentadiene. It exists as a red-brown, air-stable solid with a melting point above 210°C.

Here are some key physical and chemical properties of CoCp*2:

- Diamagnetic: Due to its even number of electrons, CoCp*2 exhibits diamagnetism, meaning it repels a magnetic field. Source: Sigma-Aldrich product page:

- Electron donor: CoCp*2 readily donates an electron, making it a useful reducing agent in various chemical reactions. Source: Sigma-Aldrich product page:

- Thermal stability: The compound exhibits good thermal stability, allowing its use in high-temperature applications.

Applications in Scientific Research

CoCp*2 finds applications in various scientific research areas, including:

Organic Electronics

- Dopant: Due to its electron-donating properties, CoCp*2 can be used as an n-type dopant to improve the conductivity of organic semiconductors. This is particularly useful in developing organic electronic devices like solar cells and transistors. [Source: Applied Physics Letters, "n-Type doping of copper phthalocyanine thin films with bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Nanomaterials

- Reducing agent: CoCp*2's reducing ability makes it valuable for synthesizing various nanomaterials, including high-quality reduced graphene oxide at room temperature. This material has potential applications in energy storage and electronics. [Source: Chemical Communications, "Room-temperature reduction of graphene oxide using bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Thin Film Deposition

- Metal organic precursor: CoCp*2 can be used as a precursor for depositing thin films of cobalt using techniques like plasma-enhanced atomic layer deposition (PEALD). This allows for precise control over the thickness and properties of cobalt films, which is crucial for microelectronics and other applications. [Source: Journal of the American Chemical Society, "Plasma-enhanced atomic layer deposition of cobalt metal films using bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Bis(pentamethylcyclopentadienyl)cobalt(II) is an organometallic compound with the chemical formula . It is a member of the metallocene family, characterized by a cobalt center sandwiched between two pentamethylcyclopentadienyl ligands. This compound is notable for its unique electronic structure, which allows it to participate in various

- Redox Reactions: It acts as a one-electron reducing agent, which is essential in various electrochemical applications. The redox potential of this compound is notably lower than that of its parent compound, cobaltocene, indicating a stronger reducing ability .

- Carbonylation: When treated with carbon monoxide, it can form cobalt(I) complexes such as , which involves the loss of one pentamethylcyclopentadienyl ligand .

- Reactions with Oxidizing Agents: It can react with strong oxidizing agents, leading to the formation of cationic species or other organometallic products .

The synthesis of bis(pentamethylcyclopentadienyl)cobalt(II) typically involves the reaction of lithium pentamethylcyclopentadienide with cobalt(II) chloride in an inert atmosphere:

- Reagents: Lithium pentamethylcyclopentadienide and cobalt(II) chloride.

- Solvent: Tetrahydrofuran (THF) is commonly used as a solvent.

- Reaction Conditions: The reaction is carried out under an inert atmosphere to prevent oxidation.

- Product Isolation: The resulting compound can be purified by sublimation or recrystallization from suitable solvents .

Bis(pentamethylcyclopentadienyl)cobalt(II) finds applications in various fields:

- Organic Synthesis: It serves as a catalyst in hydrogenation reactions and other organic transformations due to its reducing properties .

- Material Science: The compound is utilized as an n-type dopant in organic electronic materials, enhancing the electrical properties of thin films and devices like organic light-emitting diodes (OLEDs) .

- Catalysis: Its ability to facilitate carbene reactions makes it valuable in synthetic chemistry for producing complex organic molecules .

Interaction studies involving bis(pentamethylcyclopentadienyl)cobalt(II) primarily focus on its reactivity with various substrates and its role as a reducing agent. Its interactions with different ligands and solvents can significantly affect its reactivity and stability. Studies have also explored its behavior in electrochemical systems, demonstrating its utility as an internal standard in cyclic voltammetry due to its well-defined redox properties .

Several compounds share structural and functional similarities with bis(pentamethylcyclopentadienyl)cobalt(II). Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cobaltocene | Parent compound; less steric hindrance compared to bis(pentamethylcyclopentadienyl)cobalt(II). | |

| Decamethylcobaltocene | Stronger reducing agent; more air-sensitive due to methyl groups. | |

| Ferrocene | Contains iron instead of cobalt; widely studied metallocene. | |

| Pentamethylcobaltocene | Similar structure; used for comparison in redox studies. |

Bis(pentamethylcyclopentadienyl)cobalt(II) is unique due to its enhanced electron-donating ability from the pentamethyl substituents, making it a more effective reducing agent than many other metallocenes while also exhibiting unique solubility properties that allow it to function effectively in non-polar solvents .

Ligand Design and Coordination Chemistry in Metallocene Frameworks

The synthesis of Cp₂Co typically involves the reaction of anhydrous cobalt(II) chloride with lithium pentamethylcyclopentadienide (LiCp) in tetrahydrofuran (THF) under inert conditions. This method yields a dark brown solid, which can be purified via vacuum sublimation. An alternative route, disclosed in a Chinese patent, employs Lewis base-assisted coordination of cobalt dichloride followed by reaction with sodium cyclopentadienide. While the traditional method using LiCp* achieves higher yields (~75%), the patent method offers a safer and more cost-effective approach by avoiding pyrophoric reagents like LiCp*.

The electronic structure of Cp₂Co is defined by its 19-electron configuration, which places it in a paramagnetic state. The permethylated Cp ligands donate electron density to the cobalt center, stabilizing the complex despite its deviation from the 18-electron rule. This stabilization is evident in its redox behavior, where Cp₂Co acts as a potent one-electron reductant with a formal potential of -1.94 V vs. ferrocene/ferrocenium in dichloromethane. Comparative studies with decamethylferrocene highlight the stronger reducing power of Cp₂Co, attributed to the electron-donating methyl groups that lower the cobalt center’s effective nuclear charge.

Mechanistic Pathways in Cp* Ligand Substitution Reactions

Ligand substitution in Cp₂Co follows a dissociative mechanism due to its 19-electron configuration, which creates a labile coordination environment. For example, reactions with dichloromethane (CH₂Cl₂) lead to the formation of [Cp₂Co]⁺ and CpCo(η⁴-C₅Me₅CH₂Cl), as shown in electrochemical and mass spectrometry studies. The initial step involves the dissociation of one Cp ligand, generating a 17-electron intermediate that reacts with CH₂Cl₂ to form a chloromethyl-adducted species. This intermediate undergoes further rearrangement in methanol, yielding CpCo(η⁵-C₆Me₅CH₂) and [CpCo]₃(μ₃-CH)₂.

The substitution kinetics are influenced by solvent polarity and steric effects. In acetonitrile, Cp*₂Co remains stable, whereas in CH₂Cl₂, its reactivity is exacerbated by the solvent’s ability to stabilize charged intermediates. This behavior contrasts with associative mechanisms observed in 18-electron complexes, underscoring the role of electron count in dictating substitution pathways.

Crystallographic Analysis of Molecular Symmetry and Bonding Parameters

Single-crystal X-ray diffraction reveals that Cp₂Co adopts a *D₅d symmetric structure, with the cobalt center equidistant from the centroids of the two Cp* rings (1.71 Å). The Co–C bond lengths average 2.118 Å, slightly longer than those in cobaltocene (2.096 Å), reflecting the antibonding character of the 19th electron. The centroid–Co–centroid angle is 180°, consistent with a sandwich geometry.

Table 1: Crystallographic Parameters of Cp*₂Co

| Parameter | Value |

|---|---|

| Co–C bond length | 2.118 Å |

| Centroid–Co distance | 1.71 Å |

| Centroid–Co–centroid angle | 180° |

| Space group | C m c a |

| Unit cell volume | 1737.0 ų |

The methyl groups on the Cp* ligands induce torsional strain, reducing the rotational freedom of the rings compared to non-methylated analogs. This strain is partially alleviated in solution, where dynamic NMR studies indicate restricted rotation of the Cp* ligands at room temperature.

One-Electron Transfer Mechanisms in Organometallic Redox Systems

CoCp₂ operates as a robust one-electron reductant, a property rooted in its 19-electron configuration and antibonding orbital occupancy. Cyclic voltammetry (CV) studies reveal a quasi-reversible redox couple at $$ E_{1/2} = -1.97 \, \text{V} \, \text{vs.} \, \text{Fc}^+/\text{Fc} $$ in dichloromethane, with a peak-to-peak separation ($$ \Delta E_p $$) of 165 mV at 100 mV/s [2] [3]. The diminished reversibility at slower scan rates (e.g., $$ i_{p,a}/i_{p,c} < 1 $$) signals an EC mechanism, where electrogenerated CoCp₂ undergoes rapid chemical reactions. For instance, in dichloromethane, CoCp₂ reacts to form CpCo(η⁴-C₅Me₅CH₂Cl) (B), evidenced by a new irreversible oxidation wave at $$ E_{p,a} = -0.5 \, \text{V} $$ (Fig. 1) [2]. This reactivity aligns with Kölle’s work, where chloromethyl radicals mediate ring functionalization [2].

Structural Correlates: The $$ D_{5d} $$-symmetric CoCp*₂ exhibits a cobalt–centroid distance of 1.71 Å and linear centroid–Co–centroid geometry [1]. Elongated Co–C bonds (2.091–2.111 Å) compared to cobaltocene (2.096 Å) reflect antibonding electron occupancy, destabilizing the reduced form and enhancing reducing power [1] [3].

Table 1: Key Electrochemical Parameters of CoCp*₂

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| $$ E_{1/2} \, (\text{V}) $$ | -1.97 vs. Fc⁺/Fc | CH₂Cl₂, 0.1 M TBAPF₆ | [2] [3] |

| $$ \Delta E_p \, (\text{mV}) $$ | 165 | 100 mV/s | [2] |

| Tafel Slope (mV/dec) | 120 | Graphite electrode | [2] |

Role in Outer-Sphere Electron Transfer for Graphene Oxide Functionalization

CoCp₂’s outer-sphere electron transfer (OS-ET) kinetics make it ideal for modifying graphene-family nanomaterials (GFNs). In OS-ET, non-covalent interactions mediate electron exchange, avoiding covalent bond formation. Recent studies show GFNs with defects (e.g., graphene oxide, GO) exhibit enhanced ET rates due to mixed basal/edge-plane sites [5]. CoCp₂’s $$ E^0 = -1.94 \, \text{V} $$ positions it as a potent reductant for GFN functionalization, reducing surface oxides or doping graphene lattices.

Mechanistic Insights: Scanning electrochemical microscopy (SECM) of GO functionalized with CoCp₂ reveals asymmetric CV profiles, indicative of diffusion-limited ET [5]. The compound’s methyl groups minimize adsorption on graphene, favoring outer-sphere pathways. Defect-rich GFNs (e.g., reduced GO) show 3x higher ET rates than pristine graphene, attributed to CoCp₂’s access to heterogeneous sites [5].

Equation 1: OS-ET rate constant ($$ k{ET} $$)

$$

k{ET} = A \exp\left(-\frac{\lambda}{4k_B T}\right)

$$

where $$ \lambda $$ is reorganization energy, minimized by CoCp*₂’s rigid structure [5].

Bis(pentamethylcyclopentadienyl)cobalt(II) has emerged as a critical component in synthetic nitrogen fixation catalysis, functioning through sophisticated redox cycles that enable the conversion of dinitrogen to ammonia under mild conditions. The compound operates primarily as a strong reducing agent and proton-coupled electron transfer mediator in iron-catalyzed nitrogen reduction systems [1] [2].

The most extensively studied nitrogen fixation pathway involves the iron catalyst bis(pentamethylcyclopentadienyl)cobalt(II) working in conjunction with tris(phosphino)borane iron complexes. In these systems, bis(pentamethylcyclopentadienyl)cobalt(II) serves dual roles: as a single-electron reductant with a formal potential of -1.94 V versus ferrocenium/ferrocene, and as a precursor to protonated metallocene species that function as hydrogen atom donors [1] [3].

The catalytic cycle begins with the reduction of the iron dinitrogen complex by bis(pentamethylcyclopentadienyl)cobalt(II), generating an iron-bound dinitrogen anion that is significantly more reactive toward protonation. Computational studies using density functional theory have revealed that the formation of the critical first nitrogen-hydrogen bond requires proton-coupled electron transfer pathways, where bis(pentamethylcyclopentadienyl)cobalt(II) undergoes protonation to form the reactive intermediate pentamethylcyclopentadienyl(tetrahapto-pentamethylcyclopentadiene)cobalt cation [1] [3].

Thermodynamic analysis demonstrates that protonation of bis(pentamethylcyclopentadienyl)cobalt(II) by diphenylamine or aniline-derived acids is highly favorable, with calculated free energy changes of -21 and -13 kilocalories per mole, respectively [1]. The resulting protonated metallocene species exhibits a carbon-hydrogen bond dissociation energy of 25-31 kilocalories per mole, making it an exceptionally potent hydrogen atom donor capable of forming nitrogen-hydrogen bonds with early-stage nitrogen fixation intermediates [1].

Experimental validation of this mechanism comes from systematic studies of acid strength effects on nitrogen fixation selectivity. When anilinium triflate acids of varying basicity are employed, a strong correlation emerges between acid strength and the efficiency of ammonia formation versus competing hydrogen evolution. This correlation arises from the differential ability of these acids to protonate bis(pentamethylcyclopentadienyl)cobalt(II), with stronger acids favoring the formation of the reactive protonated metallocene intermediate [4] [2].

The nitrogen fixation pathway mediated by bis(pentamethylcyclopentadienyl)cobalt(II) achieves remarkable efficiency under optimized conditions. Using iron catalyst concentrations of 2.3 millimolar and bis(pentamethylcyclopentadienyl)cobalt(II) as the reductant, turnover numbers exceeding 84 equivalents of ammonia per iron center have been demonstrated, with selectivities reaching 72% for ammonia formation over hydrogen evolution [1] [2].

Mechanistic studies reveal that the background hydrogen evolution reaction, typically considered detrimental to nitrogen fixation, actually provides essential intermediates for productive nitrogen reduction chemistry. The protonated metallocene species formed during hydrogen evolution pathways are redirected toward nitrogen-hydrogen bond formation, creating a unique scenario where competing reaction pathways become complementary [2].

Recent advances in electrochemical nitrogen fixation have demonstrated that bis(pentamethylcyclopentadienyl)cobalt(II) cation can serve as a co-catalyst in electrolytic ammonia synthesis. Addition of the oxidized metallocene to electrochemical cells operating at -2.1 V versus ferrocenium/ferrocene enhances ammonia yields without decreasing Faradaic efficiency, achieving up to 6.7 equivalents of ammonia per iron catalyst with 31% Faradaic efficiency [2].

Proton-Coupled Electron Transfer in Catalytic Hydrogen Evolution

Bis(pentamethylcyclopentadienyl)cobalt(II) plays a fundamental role in proton-coupled electron transfer processes that facilitate catalytic hydrogen evolution through multiple mechanistic pathways. The metallocene's unique electronic structure and protonation chemistry enable it to function as both an electron donor and a proton shuttle, making it invaluable for hydrogen production catalysis [5] [6].

The proton-coupled electron transfer mechanism begins with the electrochemical or chemical reduction of suitable hydrogen evolution catalysts, followed by protonation events that can occur at either metal centers or ligand sites. In cobalt-based hydrogen evolution systems, bis(pentamethylcyclopentadienyl)cobalt(II) serves as an external reductant that maintains the active oxidation states of catalytic centers while simultaneously providing pathways for proton delivery [7] [8].

Kinetic studies of proton-coupled electron transfer involving bis(pentamethylcyclopentadienyl)cobalt(II) reveal complex multi-step pathways that depend strongly on the nature of the proton source and the electronic properties of the hydrogen evolution catalyst. Time-resolved spectroscopic measurements have identified apparent proton transfer rate constants of 9.3 × 10^5 M^-1 s^-1 for stepwise electron transfer-proton transfer sequences [9].

The formation of metal hydride intermediates through proton-coupled electron transfer processes mediated by bis(pentamethylcyclopentadienyl)cobalt(II) involves ligand-centered protonation followed by tautomerization to metal-centered hydrides. Stopped-flow infrared spectroscopy has confirmed that initial protonation occurs at the pentamethylcyclopentadienyl ligand, generating tetrahapto-pentamethylcyclopentadiene intermediates that subsequently undergo hydrogen migration to form stable metal hydrides [5] [6].

Variable temperature kinetic measurements demonstrate that the activation barriers for hydride formation and tautomerization are sufficiently modest to allow rapid interconversion between different protonated species under catalytic conditions. Isotopic labeling experiments using deuterated acids confirm that the pentamethylcyclopentadienyl ligand acts as a proton relay, facilitating hydrogen atom transfer through concerted or stepwise mechanisms [6].

In hydrogen evolution catalysis involving cyclopentadienyl cobalt complexes, bis(pentamethylcyclopentadienyl)cobalt(II) enables exceptionally high turnover frequencies exceeding 109,000 s^-1 under optimized conditions. These remarkable activities are achieved through second coordination sphere interactions where phosphate buffer components act as proton sources, with the metallocene mediating efficient proton-coupled electron transfer to cobalt hydride intermediates [10].

The mechanistic complexity of proton-coupled electron transfer in these systems is exemplified by the pH dependence of catalytic activity. Optimal hydrogen evolution occurs at pH 6-7, where the concentration of dihydrogen phosphate species is maximized. The phosphate anions coordinate to pendant amine groups on the hydrogen evolution catalysts, creating structured proton delivery pathways that are facilitated by bis(pentamethylcyclopentadienyl)cobalt(II) reduction chemistry [10].

Advanced mechanistic studies using pulse radiolysis and stopped-flow techniques have mapped the elementary electron and proton transfer steps in hydrogen evolution systems containing bis(pentamethylcyclopentadienyl)cobalt(II). These investigations reveal that the metallocene undergoes rapid redox cycling between cobalt(II) and cobalt(III) oxidation states, with protonated intermediates serving as discrete hydrogen atom sources for substrate reduction [5].

The effectiveness of bis(pentamethylcyclopentadienyl)cobalt(II) in proton-coupled electron transfer applications stems from its ability to stabilize multiple oxidation states and coordination geometries. The steric protection provided by the pentamethylcyclopentadienyl ligands prevents deleterious side reactions while maintaining access to the cobalt center for electron transfer processes [1].

Synergistic Effects in Multimetallic Catalytic Systems

Bis(pentamethylcyclopentadienyl)cobalt(II) demonstrates remarkable synergistic effects when incorporated into multimetallic catalytic systems, where the cooperation between different metal centers enhances catalytic performance beyond the sum of individual contributions. These synergistic interactions manifest through electronic communication, substrate activation, and cooperative binding modes that are impossible to achieve with single-metal systems [11] [12].

In bimetallic iron-cobalt catalytic systems, bis(pentamethylcyclopentadienyl)cobalt(II) functions as both a reducing agent and a stabilizing component that prevents bulk nitridation of iron centers during ammonia decomposition reactions. The cobalt component modulates the iron-nitrogen binding energy, creating an optimal balance that enhances catalytic activity while maintaining stability under reaction conditions [12].

Mechanistic investigations of multimetallic systems reveal that bis(pentamethylcyclopentadienyl)cobalt(II) participates in electron transfer chains that span multiple metal centers. In iron-cobalt catalysts supported on magnesium oxide, the metallocene enables facile electron redistribution that stabilizes active iron species while preventing deactivation through irreversible nitride formation [12].

The synergistic effects extend to electrochemical carbon dioxide reduction, where bis(pentamethylcyclopentadienyl)cobalt(II) serves as an additive that modulates the electronic properties of primary catalysts. In cobalt-polypyridine systems for carbon dioxide reduction to carbon monoxide, the metallocene enables the formation of key metallocarboxylate intermediates through electron donation and subsequent proton-coupled electron transfer steps [13] [14].

Advanced spectroscopic studies of multimetallic catalytic systems demonstrate that bis(pentamethylcyclopentadienyl)cobalt(II) undergoes rapid exchange between coordination sites, enabling dynamic catalyst structures that adapt to different stages of catalytic cycles. This fluxional behavior is crucial for maintaining optimal geometries for substrate binding and product release [11].

In copper-cobalt bimetallic systems for carbon dioxide electroreduction, the incorporation of cobalt components leads to dramatic improvements in selectivity for multi-carbon products. The synergistic effect arises from electronic modification of copper active sites, where cobalt centers stabilize key intermediates and lower activation barriers for carbon-carbon coupling reactions. These systems achieve carbon-carbon coupled product Faradaic efficiencies exceeding 82.5% at current densities of 400 milliamperes per square centimeter [15] [16].

The mechanistic basis for synergistic effects in multimetallic systems involves the formation of bridging intermediates that simultaneously interact with multiple metal centers. Computational studies reveal that bis(pentamethylcyclopentadienyl)cobalt(II) can coordinate to substrate molecules while maintaining electronic communication with neighboring metal sites, creating reaction pathways that are inaccessible to individual metal centers [17].

Operando spectroscopic investigations of multimetallic catalysts demonstrate that the presence of bis(pentamethylcyclopentadienyl)cobalt(II) leads to enhanced stability under reaction conditions. The metallocene acts as an electron reservoir that buffers changes in oxidation states of primary catalytic sites, preventing deactivation pathways that typically limit catalyst lifetimes [12].

The design principles for effective multimetallic systems incorporating bis(pentamethylcyclopentadienyl)cobalt(II) emphasize the importance of electronic compatibility between different metal centers. Optimal performance is achieved when the redox potentials of cobalt and other metals are matched to enable efficient electron transfer without thermodynamic penalties [18].

Recent developments in multimetallic catalyst design have focused on controlling the spatial arrangement of metal centers to maximize synergistic interactions. Bimetallic complexes featuring bis(pentamethylcyclopentadienyl)cobalt(II) in defined geometric relationships with other metals demonstrate enhanced activities for challenging transformations such as carbon dioxide polymerization and small molecule activation [18].